Cas no 2703763-81-7 (2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione)
![2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione structure](https://ja.kuujia.com/scimg/cas/2703763-81-7x500.png)
2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- EN300-33369773
- 2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione
- 2703763-81-7
-
- インチ: 1S/C18H20N4O5/c23-14-8-19-6-5-12(14)20-9-1-2-10-11(7-9)18(27)22(17(10)26)13-3-4-15(24)21-16(13)25/h1-2,7,12-14,19-20,23H,3-6,8H2,(H,21,24,25)
- InChIKey: FUUPGBSFLZTRAS-UHFFFAOYSA-N
- ほほえんだ: OC1CNCCC1NC1C=CC2C(N(C(C=2C=1)=O)C1C(NC(CC1)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 372.14336975g/mol
- どういたいしつりょう: 372.14336975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 668
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33369773-1.0g |
2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
2703763-81-7 | 95.0% | 1.0g |
$0.0 | 2025-03-18 | |
Enamine | EN300-33369773-1g |
2703763-81-7 | 1g |
$0.0 | 2023-09-04 |
2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Comprehensive Analysis of 2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703763-81-7)
The compound 2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703763-81-7) is a highly specialized molecule with significant potential in pharmaceutical research and development. Its complex structure, featuring a dioxopiperidinyl moiety and a hydroxypiperidinylamino group, makes it a subject of interest for researchers exploring novel therapeutic agents. This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological activities.
In recent years, the demand for innovative small-molecule drugs has surged, driven by the need for targeted therapies in oncology, immunology, and neurodegenerative diseases. The 2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione structure aligns with this trend, as its dioxopiperidine core is a common pharmacophore in drug design. Researchers are particularly interested in its potential as a proteolysis-targeting chimera (PROTAC) or as a modulator of protein-protein interactions, which are hot topics in modern drug discovery.
The synthesis of CAS 2703763-81-7 involves multi-step organic reactions, with careful attention to the stereochemistry of the 3-hydroxypiperidin-4-yl group. This aspect is critical, as the spatial orientation of functional groups often determines the compound's biological activity. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring its purity and structural integrity for research applications.
From a pharmacological perspective, the presence of both dioxopiperidinyl and hydroxypiperidinyl moieties suggests potential interactions with various biological targets. These structural features are frequently found in compounds exhibiting kinase inhibitory activity or epigenetic modulation, two areas of intense research in cancer therapy. The compound's solubility profile, which is influenced by its hydroxypiperidinylamino group, also makes it an attractive candidate for formulation development.
In the context of current research trends, 2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione represents an interesting case study for structure-activity relationship (SAR) investigations. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into its potential binding modes and therapeutic applications.
The stability of CAS 2703763-81-7 under various conditions is another important consideration for researchers. The dioxopiperidinyl ring system may be susceptible to hydrolysis under certain pH conditions, while the hydroxypiperidinyl group could influence the compound's metabolic stability. These factors are crucial when evaluating the compound's potential as a lead molecule in drug development programs.
From a commercial perspective, the availability of 2-(2,6-dioxopiperidin-3-yl)-5-[(3-hydroxypiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione for research purposes has increased in recent years, reflecting growing interest in this chemical space. Suppliers typically provide the compound with comprehensive analytical data, including HPLC purity certificates and structural characterization reports, to support research applications.
Looking forward, the unique structural features of CAS 2703763-81-7 position it as a valuable tool compound for medicinal chemistry research. Its potential applications in targeted protein degradation strategies and as a scaffold for fragment-based drug discovery make it particularly relevant to current pharmaceutical innovation trends. As research continues, we may see this compound emerge as a key player in the development of next-generation therapeutic agents.
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